molecular formula C22H24FN5O2 B13927609 2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile

2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile

Cat. No.: B13927609
M. Wt: 409.5 g/mol
InChI Key: RPKQAICAULRXBF-KHYOSLBOSA-N
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Description

2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolopyrrole core, a pyrimidine ring, and a fluoro-methoxybenzoyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile involves multiple steps, including the formation of the pyrrolopyrrole core and the attachment of the fluoro-methoxybenzoyl group. One common synthetic route involves the use of O-acyl oximes and α-amino ketones in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the formation of the pyrrolopyrrole core through the creation of C(sp2)-C(sp2) and C(sp2)-N bonds.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile include other pyrrolopyrrole derivatives and pyrimidine-based compounds. These compounds share structural similarities but may differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a pyrrolopyrrole core with a fluoro-methoxybenzoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24FN5O2

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile

InChI

InChI=1S/C22H24FN5O2/c1-12-18(8-24)13(2)26-22(25-12)27-9-15-10-28(14(3)19(15)11-27)21(29)17-6-5-16(30-4)7-20(17)23/h5-7,14-15,19H,9-11H2,1-4H3/t14-,15+,19-/m0/s1

InChI Key

RPKQAICAULRXBF-KHYOSLBOSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CN(C[C@@H]2CN1C(=O)C3=C(C=C(C=C3)OC)F)C4=NC(=C(C(=N4)C)C#N)C

Canonical SMILES

CC1C2CN(CC2CN1C(=O)C3=C(C=C(C=C3)OC)F)C4=NC(=C(C(=N4)C)C#N)C

Origin of Product

United States

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